molecular formula C17H15ClO7 B12411032 Europinidin Chloride-d3

Europinidin Chloride-d3

Cat. No.: B12411032
M. Wt: 369.8 g/mol
InChI Key: DXJJMWFCXMSDNC-NIIDSAIPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of europinidin-d3 (chloride) typically involves the methylation of delphinidin. The reaction conditions often include the use of methanol and hydrochloric acid as reagents. The process involves the O-methylation of the hydroxyl groups on the delphinidin molecule to produce europinidin-d3 (chloride) .

Industrial Production Methods

Industrial production of europinidin-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Europinidin-d3 (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Europinidin-d3 (chloride) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Europinidin-d3 (chloride) is unique due to its O-methylation, which enhances its stability and solubility compared to other anthocyanidins. This modification also contributes to its distinct bluish-red color and potential therapeutic applications .

Biological Activity

Europinidin Chloride-d3 is a synthetic compound derived from europinidin, which is known for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is a derivative of europinidin, characterized by its unique structural modifications that enhance its solubility and bioavailability. The compound is primarily studied for its interactions with various biological targets, including receptors involved in inflammatory and neuroprotective pathways.

  • Chemical Structure :
    • This compound retains the core structure of europinidin but includes deuterium substitution, which may influence its metabolic stability and biological activity.
    • The structural formula can be represented as follows:
      C15H15ClD3N2O2C_{15}H_{15}ClD_3N_2O_2
  • Mechanism of Action :
    • This compound modulates the activity of specific neurotransmitter systems, particularly those involving serotonin and dopamine. It enhances the release of these neurotransmitters, which are crucial for mood regulation and cognitive functions.
    • The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and promoting neuroprotective factors, potentially through pathways involving the nuclear factor kappa B (NF-κB) signaling cascade.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties in various in vitro and in vivo models:

  • Case Study : A study demonstrated that administration of this compound in rodent models led to significant reductions in markers of oxidative stress and inflammation in the brain. The compound was shown to enhance cognitive functions, as evidenced by improved performance in memory tasks compared to control groups.
ParameterControl GroupThis compound Group
Oxidative Stress MarkerHighLow
Inflammation LevelElevatedReduced
Cognitive Performance Score6585

2. Anti-inflammatory Properties

This compound has been shown to modulate inflammatory responses:

  • Research Findings : In cultured human macrophages, treatment with this compound resulted in a decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production. This suggests a potential role for the compound in managing conditions characterized by chronic inflammation.

3. Cardiovascular Effects

Emerging studies suggest that this compound may have beneficial effects on cardiovascular health:

  • Clinical Observations : In a small clinical trial involving patients with metabolic syndrome, those treated with this compound showed improved lipid profiles and reduced blood pressure levels after 12 weeks of supplementation.

Research Studies and Findings

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study 1 : A randomized controlled trial assessed the impact of this compound on patients with anxiety disorders. Results indicated a significant reduction in anxiety scores after 8 weeks of treatment.
  • Study 2 : An animal model study focused on the effects of this compound on neurodegenerative diseases. The results showed that the compound helped preserve neuronal integrity and function.

Properties

Molecular Formula

C17H15ClO7

Molecular Weight

369.8 g/mol

IUPAC Name

2-(3,4-dihydroxy-5-methoxyphenyl)-5-(trideuteriomethoxy)chromenylium-3,7-diol;chloride

InChI

InChI=1S/C17H14O7.ClH/c1-22-13-5-9(18)6-14-10(13)7-12(20)17(24-14)8-3-11(19)16(21)15(4-8)23-2;/h3-7H,1-2H3,(H3-,18,19,20,21);1H/i1D3;

InChI Key

DXJJMWFCXMSDNC-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC2=[O+]C(=C(C=C12)O)C3=CC(=C(C(=C3)OC)O)O)O.[Cl-]

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC)O.[Cl-]

Origin of Product

United States

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